molecular formula C10H11F2NO B4568528 2,5-difluoro-N-propylbenzamide

2,5-difluoro-N-propylbenzamide

Cat. No.: B4568528
M. Wt: 199.20 g/mol
InChI Key: OCXMIBPSRURZIR-UHFFFAOYSA-N
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Description

2,5-difluoro-N-propylbenzamide is a useful research compound. Its molecular formula is C10H11F2NO and its molecular weight is 199.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 199.08087030 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluoroamide-Directed C-H Fluorination

Research has shown that fluoroamide compounds can be directed for C-H bond fluorination using iron catalysis. This approach is mild and demonstrates broad substrate scope and functional group tolerance, suggesting its applicability in synthesizing fluorinated organic compounds without the need for noble metals. The mechanism involves short-lived radical intermediates, with fluorine transfer mediated directly by iron, highlighting a novel pathway for introducing fluorine atoms into organic molecules (Groendyke, AbuSalim, & Cook, 2016).

Structural, Thermal, and Mechanical Properties of Fluorinated Amides

The discovery and study of polymorphs of fluorinated amides reveal the importance of short, linear C-H⋅⋅⋅F intermolecular interactions in determining the material's physical properties. Research on N-(3,5-difluorophenyl)-2,4-difluorobenzamide has demonstrated how fluorine atoms influence the mechanical stiffness and hardness of materials, which could have implications for designing new materials with tailored properties (Mondal, Kiran, Ramamurty, & Chopra, 2017).

Photoredox Catalysis in Fluoromethylation

Significant strides have been made in the development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. These findings are crucial for the synthesis of organofluorine compounds, given the importance of CF3 and CF2H groups in pharmaceuticals and agrochemicals. The research highlights the role of photoredox catalysis in enabling radical reactions under mild conditions, presenting a sustainable and efficient pathway for introducing fluorine into organic molecules (Koike & Akita, 2016).

Catalytic Difluoroalkylation via Cross-Coupling

The use of difluoroalkyl halides in transition-metal-catalyzed cross-coupling reactions has opened new avenues for synthesizing difluoroalkylated arenes. This methodology leverages the unique characteristics of the difluoromethylene group to modulate the biological properties of molecules. The research offers a versatile approach to access a wide range of difluoroalkylated (hetero)arenes under mild conditions, showcasing the potential for late-stage functionalization of bioactive compounds (Feng, Xiao, & Zhang, 2018).

Synthesis and Characterization of Aromatic Polyimides

The synthesis of novel aromatic polyimides using fluorinated diamines, including those related to difluorobenzamide derivatives, highlights the role of fluorine in enhancing the materials' thermal stability and solubility in organic solvents. This research contributes to the development of high-performance materials suitable for advanced technological applications, demonstrating the impact of fluorination on the properties of polymeric materials (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Properties

IUPAC Name

2,5-difluoro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXMIBPSRURZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.